Hydrogen Bond Donor Capacity: 1 HBD vs. 0 HBD Across All Major Comparator Scaffolds
1-(Piperazin-1-YL)heptan-1-one possesses one hydrogen bond donor (the free piperazine N4–H), with a computed HBD count of 1 [1]. This contrasts with four structurally proximal comparators that each have HBD = 0: 1,4-diheptanoylpiperazine (both nitrogens acylated), 4-heptanoylmorpholine (ring oxygen replaces NH), 1-(piperidin-1-yl)heptan-1-one (tertiary amide only), and 1-(4-methylpiperazin-1-yl)heptan-1-one (N4 methylated) . The single free NH enables secondary functionalization via alkylation, acylation, sulfonylation, or reductive amination without requiring deprotection steps—a capability absent in all four comparators. In the N-acyl-N′-arylpiperazine mGlu1 NAM series, Lovell et al. demonstrated that the identity of the N4 substituent directly determines allosteric modulator potency and selectivity, establishing that the free NH position is a critical pharmacophoric determinant, not merely a synthetic convenience [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (free secondary amine at piperazine N4) |
| Comparator Or Baseline | 1,4-Diheptanoylpiperazine: HBD = 0; 4-Heptanoylmorpholine: HBD = 0; 1-(Piperidin-1-yl)heptan-1-one: HBD = 0; 1-(4-Methylpiperazin-1-yl)heptan-1-one: HBD = 0 |
| Quantified Difference | Target HBD = 1 vs. all comparators HBD = 0 (categorical difference: derivatizable NH present vs. absent) |
| Conditions | Computed molecular property (PubChem Cactvs 3.4.6.11); structural inspection |
Why This Matters
The presence of a single HBD enables post-synthetic diversification without deprotection, directly affecting procurement value for library synthesis and SAR exploration.
- [1] PubChem. 1-(Piperazin-1-YL)heptan-1-one. Compound Summary CID 39254609. Hydrogen Bond Donor Count: 1. https://pubchem.ncbi.nlm.nih.gov/compound/830331-56-1 View Source
- [2] Lovell KM, et al. N-Acyl-N′-arylpiperazines as negative allosteric modulators of mGlu1: identification of VU0469650. Bioorg Med Chem Lett. 2013;23(13):3713-3718. PMID: 23727046. View Source
